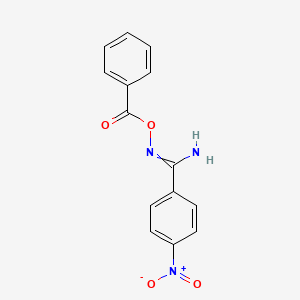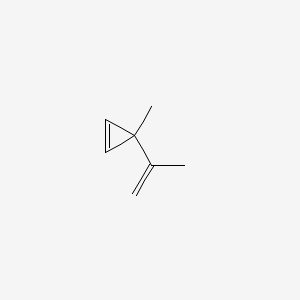
Cyclopropene, 3-methyl-3-isopropenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropene, 3-methyl-3-isopropenyl- is an organic compound with the molecular formula C₇H₁₀. It is a member of the cyclopropene family, which is characterized by a three-membered carbon ring with one double bond. This compound is notable for its strained ring structure, which imparts unique chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclopropene, 3-methyl-3-isopropenyl- can be synthesized through various methods. One common approach involves the reaction of alkenes with carbenes. Carbenes, such as dichlorocarbene, can be generated in situ from reagents like chloroform and potassium hydroxide . The reaction of these carbenes with alkenes results in the formation of cyclopropene derivatives.
Industrial Production Methods
Industrial production of cyclopropene compounds often involves the thermal decomposition of suitable precursors. For example, the thermal decomposition of trimethylcyclopropylammonium hydroxide over platinized clay at approximately 300°C can yield cyclopropene .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropene, 3-methyl-3-isopropenyl- undergoes a variety of chemical reactions due to its strained ring structure. These include:
Addition Reactions: The compound can participate in addition reactions with various reagents, such as hydrogen halides and halogens.
Polymerization: It can undergo addition polymerization in the presence of catalysts like palladium complexes.
Diels-Alder Reactions: Cyclopropene can react with dienes to form cycloaddition products.
Common Reagents and Conditions
Common reagents used in reactions with cyclopropene, 3-methyl-3-isopropenyl- include halogens, hydrogen halides, and metal catalysts. Reaction conditions often involve moderate to high temperatures and the presence of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, addition reactions with halogens can yield dihalogenated cyclopropanes, while polymerization can produce high-molecular-mass polymers with unique properties .
Aplicaciones Científicas De Investigación
Cyclopropene, 3-methyl-3-isopropenyl- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of cyclopropene, 3-methyl-3-isopropenyl- involves its ability to participate in various chemical reactions due to its strained ring structure. The compound can act as a reactive intermediate in free-radical chain reactions and cycloaddition reactions . Its molecular targets and pathways include interactions with metal catalysts and enzymes that facilitate its transformation into more stable products .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropane: A three-membered ring compound with no double bonds, less reactive than cyclopropene.
Methylenecyclopropene: A derivative with two interacting double bonds, exhibiting unique electronic properties.
Cyclopentene: A five-membered ring compound with one double bond, more stable than cyclopropene.
Uniqueness
Cyclopropene, 3-methyl-3-isopropenyl- is unique due to its combination of a strained three-membered ring and the presence of both methyl and isopropenyl substituents. This structure imparts high reactivity and makes it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
71153-31-6 |
|---|---|
Fórmula molecular |
C7H10 |
Peso molecular |
94.15 g/mol |
Nombre IUPAC |
3-methyl-3-prop-1-en-2-ylcyclopropene |
InChI |
InChI=1S/C7H10/c1-6(2)7(3)4-5-7/h4-5H,1H2,2-3H3 |
Clave InChI |
DCOSXZGSNSMGNT-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(3-Aminopropylsulfanyl)propylsulfanyl]propan-1-amine](/img/structure/B14477653.png)
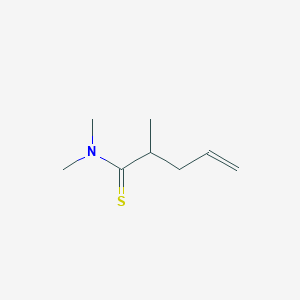
![1-{4,6-Bis[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-yl}octadecan-1-amine](/img/structure/B14477661.png)
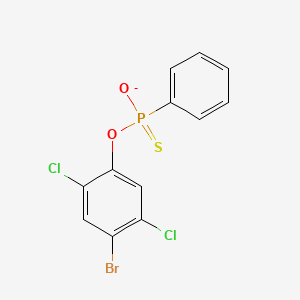
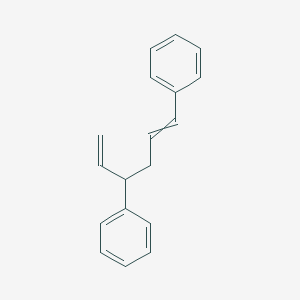

![N-[(Benzyloxy)carbonyl]-2-methylalanyl-N-methyl-L-prolinamide](/img/structure/B14477685.png)
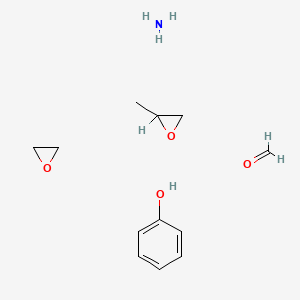
![2-[3-(Diethylamino)phenoxy]ethan-1-ol](/img/structure/B14477694.png)
![2,4,6,7,7-Pentamethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14477714.png)
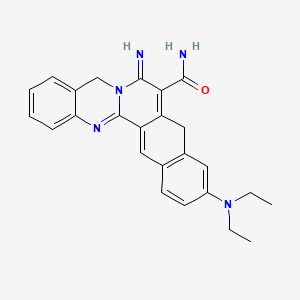

![2,7-Naphthalenedisulfonic acid, 3-[[3,3'-dimethyl-4'-[[4-[(phenylsulfonyl)oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, disodium salt](/img/structure/B14477732.png)
